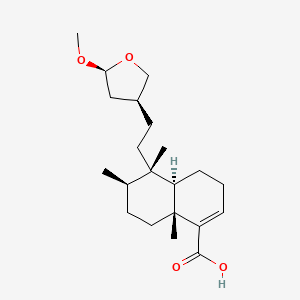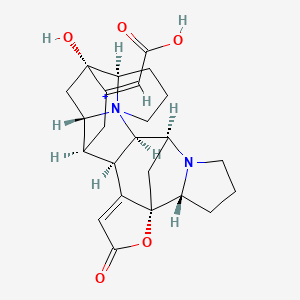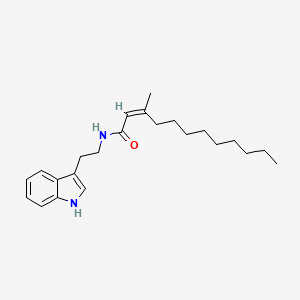
Trisphaerolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisphaerolide A is a natural product found in Erylus trisphaerus with data available.
Applications De Recherche Scientifique
Chemical Structure and Biogenesis
Trisphaerolide A, a compound extracted from the marine sponge Erylus trisphaerus, is noted for its mildly cytotoxic properties. The structure of trisphaerolide A is elucidated through detailed spectroscopic data analysis. It is believed to have a polyketide biogenesis, incorporating a unique pathway variant involving the addition of methyl branches from acetate units (van Altena et al., 2003).
Antitumor Activity
Trisphaeridine, a compound related to trisphaerolide A, has been studied for its anticancer properties. It is among the alkaloids isolated from Amaryllidaceae shown to inhibit P-glycoprotein and induce apoptosis. This research highlights the potential of these alkaloids, including trisphaeridine, in anticancer therapies (Zupkó et al., 2009).
Synthetic Applications
The synthesis of trisphaeridine, closely related to trisphaerolide A, has been achieved through palladium-catalyzed aryl–aryl coupling reactions. This synthesis method is crucial for the production of fully aromatized phenanthridine and benzo[c]phenanthridine alkaloids, demonstrating the compound's importance in organic chemistry and potential pharmaceutical applications (Harayama et al., 2001).
Biosynthesis in Fungi
Research on the biosynthesis of trisporoids in zygomycete Blakeslea trispora offers insight into the metabolic pathways leading to compounds like trisphaerolide A. This study enhances our understanding of fungal biochemistry and its implications for natural product synthesis (Schachtschabel et al., 2008).
Propriétés
Nom du produit |
Trisphaerolide A |
|---|---|
Formule moléculaire |
C25H38O3 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
(4R,6R)-4-hydroxy-4,6-dimethyl-6-[(E)-12-phenyldodec-10-enyl]oxan-2-one |
InChI |
InChI=1S/C25H38O3/c1-24(27)20-23(26)28-25(2,21-24)19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22/h9,11-14,17-18,27H,3-8,10,15-16,19-21H2,1-2H3/b12-9+/t24-,25+/m0/s1 |
Clé InChI |
MPMOMJZPGJTYMV-CPBUKKLUSA-N |
SMILES isomérique |
C[C@@]1(CC(=O)O[C@](C1)(C)CCCCCCCCC/C=C/CC2=CC=CC=C2)O |
SMILES canonique |
CC1(CC(=O)OC(C1)(C)CCCCCCCCCC=CCC2=CC=CC=C2)O |
Synonymes |
trisphaerolide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



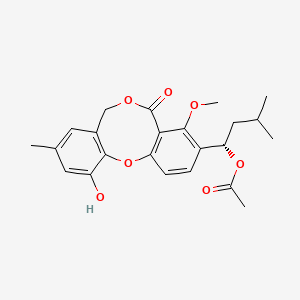
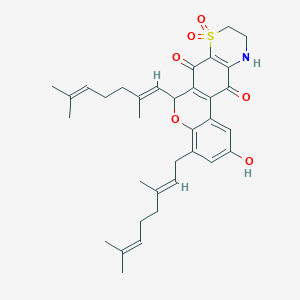
![4-[(1Z,5E,7E)-11-Methoxytetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1245496.png)
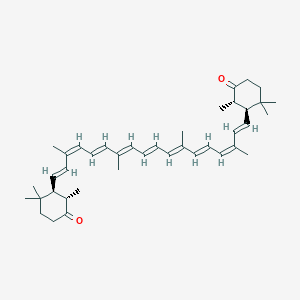
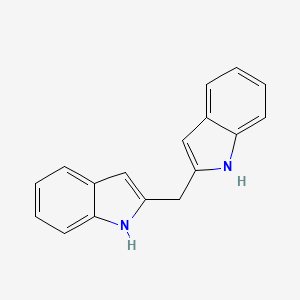

![methyl (7R,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate](/img/structure/B1245503.png)
![2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)
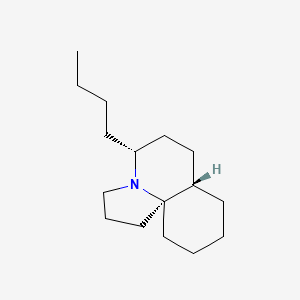
![(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid](/img/structure/B1245506.png)

